3(2H)-Pyridazinone, 4,5-dihydro-4-methyl-6-phenyl-
Overview
Description
3(2H)-Pyridazinone, 4,5-dihydro-4-methyl-6-phenyl- is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3(2H)-Pyridazinone, 4,5-dihydro-4-methyl-6-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3(2H)-Pyridazinone, 4,5-dihydro-4-methyl-6-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
- The compound's crystal structure and intermolecular interactions are studied, highlighting its potential in materials science and pharmaceutical design. This is evidenced by the analysis of its crystal structures and Hirshfeld surface analyses (Dadou et al., 2019).
Pharmaceutical Applications
4-Methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives exhibit significant antihypertensive activities, as demonstrated in various studies. These compounds have been synthesized and evaluated using non-invasive methods, showing promising results for hypertension treatment (Siddiqui et al., 2010); (Siddiqui et al., 2011).
Additionally, certain derivatives have shown potential in treating cardiovascular conditions as inodilators, combining inotropic (heart-strengthening) and vasodilatory (blood vessel widening) effects, indicating their potential in cardiac therapy (Kumar et al., 2008).
Chemical Synthesis and Modification
- The compound's synthesis and chemical modification have been explored, suggesting its versatility in creating a range of derivatives for various applications. This includes the development of novel derivatives with potential pharmacological properties (Tsolomiti et al., 2007).
Anticonvulsant and Muscle Relaxant Activities
- Some derivatives have shown promising anticonvulsant and muscle relaxant activities, indicating their potential use in neurological and muscular disorders (Sharma et al., 2013).
Solubility and Thermodynamic Studies
- The solubility and thermodynamic properties of 4-Methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one in various mixtures have been investigated, providing valuable data for its formulation in pharmaceutical applications (Imran, 2019).
Properties
IUPAC Name |
5-methyl-3-phenyl-4,5-dihydro-1H-pyridazin-6-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-7-10(12-13-11(8)14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITLKHILFHLTRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=NNC1=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552118 | |
Record name | 4-Methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52239-91-5 | |
Record name | 4-Methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.